3-Ethylisothiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylisothiazol-5-amine is an organic compound with the molecular formula C5H8N2S. It belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Isothiazoles are known for their diverse biological activities and have found applications in various fields such as antimicrobial, antifungal, and anticancer agents .
Preparation Methods
The synthesis of 3-Ethylisothiazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-ethyl-4,5-dihydroisothiazole with ammonia can yield this compound. Industrial production methods often involve the use of metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
3-Ethylisothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides
Scientific Research Applications
3-Ethylisothiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Due to its antimicrobial properties, it is studied for potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used as a biocide in various industrial applications, including water treatment and preservation of materials .
Mechanism of Action
The antimicrobial activity of 3-Ethylisothiazol-5-amine is attributed to its ability to inhibit essential enzymes in microorganisms. It forms mixed disulfides with thiol groups in enzymes, disrupting their function and leading to cell death. This mechanism is similar to other isothiazolinones, which are known for their effectiveness as biocides .
Comparison with Similar Compounds
3-Ethylisothiazol-5-amine can be compared with other isothiazole derivatives such as 3-amino-5-methylisoxazole and 3-methylisoxazol-5-amine. While these compounds share a similar core structure, their substituents and resulting properties differ. For example, 3-amino-5-methylisoxazole is known for its use in heterocyclization reactions, whereas this compound is primarily studied for its antimicrobial properties .
Properties
Molecular Formula |
C5H8N2S |
---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
3-ethyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C5H8N2S/c1-2-4-3-5(6)8-7-4/h3H,2,6H2,1H3 |
InChI Key |
AATDSBHJKWFLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NSC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.